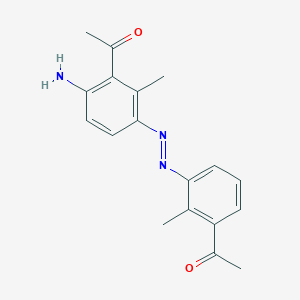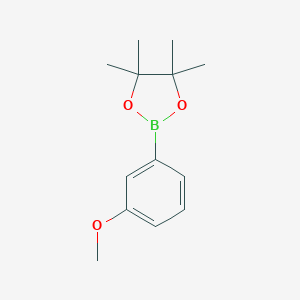
1-Benzyl-3-methylpiperazine
Übersicht
Beschreibung
1-Benzyl-3-methylpiperazine is a compound with the empirical formula C12H18N2 and a molecular weight of 190.28 . It is categorized as a piperazine . This compound is used as an analytical reference standard and is intended for research and forensic applications .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-methylpiperazine can be represented by the SMILES stringCC1CN(CCN1)Cc2ccccc2 . This indicates that the compound contains a benzyl group attached to a 3-methylpiperazine . Physical And Chemical Properties Analysis
1-Benzyl-3-methylpiperazine is a solid compound . It is soluble in DMF, DMSO, and ethanol . The compound is stable for at least 5 years when stored at -20°C .Wissenschaftliche Forschungsanwendungen
Forensic Chemistry & Toxicology
“1-Benzyl-3-methylpiperazine” is utilized as an analytical reference standard in forensic chemistry. It aids in the identification and quantification of substances within a sample, which is crucial for toxicological analysis . This compound’s precise detection can be pivotal in legal cases involving drug abuse, poisoning, or environmental contamination.
Pharmacokinetic Optimization
In medicinal chemistry, the piperazine moiety, such as that in “1-Benzyl-3-methylpiperazine,” is often incorporated into drugs to enhance their pharmacokinetic properties. It serves as a basic and hydrophilic group that can improve the solubility and distribution of pharmaceuticals within the body .
Kinase Inhibitor Synthesis
Piperazine derivatives are key components in the synthesis of kinase inhibitors. These inhibitors are vital in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The chemical reactivity of piperazine-based synthons, like “1-Benzyl-3-methylpiperazine,” facilitates their incorporation into complex molecules required for these therapies .
Receptor Modulator Development
The structural features of “1-Benzyl-3-methylpiperazine” allow it to act as a scaffold in the development of receptor modulators. These modulators can mimic or block the action of neurotransmitters or hormones, making them useful in treating a range of conditions from mental health disorders to metabolic diseases .
Drug Discovery & Design
“1-Benzyl-3-methylpiperazine” plays a role in drug discovery, particularly in the design of molecules with improved interaction profiles. Its presence in a compound can enhance the binding affinity and specificity towards biological targets, which is a critical aspect of developing new and effective medications .
C–H Functionalization in Organic Synthesis
Recent advances in organic synthesis have highlighted the importance of C–H functionalization, and compounds like “1-Benzyl-3-methylpiperazine” are at the forefront of this research. They provide a platform for developing novel synthetic routes and methodologies, which can lead to the creation of diverse and complex organic molecules .
Analytical Method Development
In analytical chemistry, “1-Benzyl-3-methylpiperazine” is used to develop and refine analytical methods. Its well-defined structure and properties make it an ideal candidate for testing the accuracy and precision of various analytical instruments and techniques .
Educational & Research Tool
Lastly, “1-Benzyl-3-methylpiperazine” serves as an educational tool in academic settings. It is used to demonstrate synthetic and analytical techniques to students and researchers, thereby contributing to the advancement of chemical education and research practices .
Safety and Hazards
1-Benzyl-3-methylpiperazine is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
1-Benzyl-3-methylpiperazine is a derivative of piperazine . Piperazines are known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems . .
Mode of Action
The mode of action of piperazines, including 1-Benzyl-3-methylpiperazine, is thought to be through blocking acetylcholine at the myoneural junction and having agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in changes in neurotransmitter levels and activity in the brain, which can lead to various physiological effects.
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUDSPYJDXBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369445 | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3138-90-7 | |
| Record name | 3-Methyl-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the study regarding (S)-1-benzyl-3 methylpiperazine-2,5-dione and its effect on K-562 cells?
A1: The study found that (S)-1-benzyl-3 methylpiperazine-2,5-dione did not show significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells. [] While other derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) showed promising activity with IC50 values of 30.10±1.6 and 4.60±0.4 μg ml(-1) respectively, compound C's activity was not significant enough to warrant further investigation in this study.
Q2: Does the study provide information about the mechanism of action for (S)-1-benzyl-3 methylpiperazine-2,5-dione?
A2: Unfortunately, the study does not delve into the specific mechanisms of action for each compound tested. [] While it highlights the antiproliferative and erythroid differentiation effects observed, further research would be needed to elucidate how (S)-1-benzyl-3 methylpiperazine-2,5-dione interacts with its molecular targets and the downstream effects leading to the observed cellular responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)

